CdSe-Based Quantum Dots vs InP Quantum Dots: Photoluminescence Quantum Yield and Emission Linewidth Comparison
Cadmium selenide (CdSe)-based quantum dots achieve photoluminescence quantum yield (PLQY) near 100% and full width at half maximum (FWHM) emission linewidths below 20 nm, whereas indium phosphide (InP) quantum dots—the primary cadmium-free alternative—exhibit PLQY up to approximately 93% and FWHM broadened to approximately 35 nm [1].
| Evidence Dimension | Photoluminescence quantum yield (PLQY) and emission linewidth (FWHM) |
|---|---|
| Target Compound Data | CdSe-based QDs: PLQY near 100%, FWHM <20 nm |
| Comparator Or Baseline | InP QDs: PLQY ~93%, FWHM ~35 nm |
| Quantified Difference | CdSe-based QDs exhibit ~7 percentage-point higher PLQY and at least 15 nm narrower FWHM |
| Conditions | Colloidal quantum dot synthesis and characterization for display applications |
Why This Matters
Narrower emission linewidth directly translates to higher color purity in display applications, while higher PLQY improves device efficiency and reduces power consumption—key procurement criteria for quantum dot-enhanced displays.
- [1] 林拱立, 杨志文, 李万万. 磷化铟量子点的合成及其显示器件应用研究进展. 材料导报, 2020, 34(23). View Source
